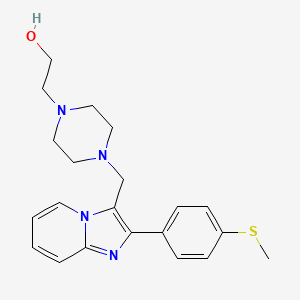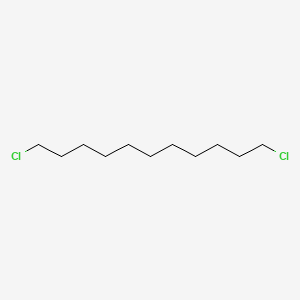
1,11-Dichloroundecane
Vue d'ensemble
Description
1,11-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂ It is a member of the alkyl halides family, characterized by the presence of two chlorine atoms attached to the terminal carbon atoms of an undecane chain
Méthodes De Préparation
1,11-Dichloroundecane can be synthesized through several methods. One common approach involves the chlorination of undecane, where chlorine gas is introduced to undecane under controlled conditions to replace hydrogen atoms with chlorine atoms at the terminal positions. Another method involves the use of 1,11-dibromo-undecane, which undergoes a halogen exchange reaction with chlorine to produce this compound. Industrial production typically employs these methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1,11-Dichloroundecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1,11-undecanediol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-undecene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or carboxylic acids and reduced to form the parent hydrocarbon, undecane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions.
Applications De Recherche Scientifique
1,11-Dichloroundecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the preparation of long-chain alcohols and alkenes.
Biology: It serves as a model compound in studies of membrane interactions and lipid behavior due to its amphiphilic nature.
Medicine: Research into its potential as a building block for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,11-dichloroundecane in chemical reactions typically involves the cleavage of the carbon-chlorine bond, facilitated by nucleophiles or bases. This cleavage leads to the formation of reactive intermediates, which then proceed to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1,11-Dichloroundecane can be compared to other similar compounds such as:
1,10-Dichlorodecane: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1,12-Dichlorododecane: Has a longer carbon chain, which affects its solubility and melting point.
1,11-Dibromoundecane: Bromine atoms instead of chlorine, resulting in different reactivity due to the larger atomic size and bond strength of bromine.
The uniqueness of this compound lies in its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
1,11-dichloroundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJIEDNUOXZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594887 | |
| Record name | 1,11-Dichloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-07-1 | |
| Record name | 1,11-Dichloroundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dichloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


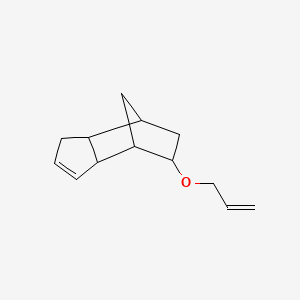
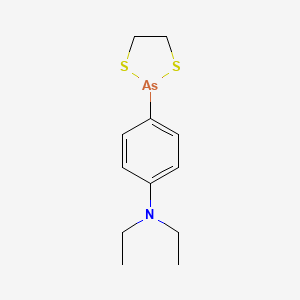
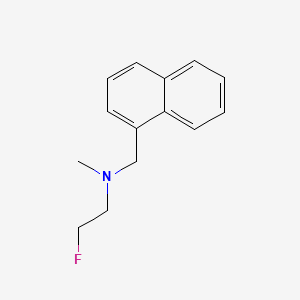
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
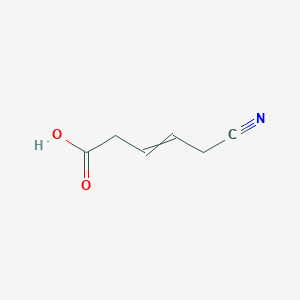
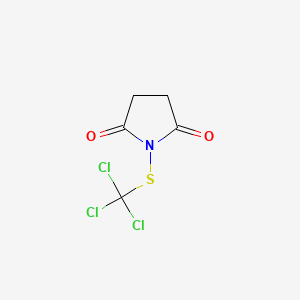
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)

